![molecular formula C20H22Br2N2O2 B2361713 1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1101751-82-9](/img/structure/B2361713.png)
1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide” is a rare and unique chemical. It has a linear formula of C20H16Br2N2O and a molecular weight of 460.171 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this specific compound. It’s important to note that Sigma-Aldrich, a leading chemical supplier, does not collect analytical data for this product . Therefore, researchers are responsible for confirming the product’s identity and/or purity .Aplicaciones Científicas De Investigación
Crystallography
This compound can be used in crystallography to understand molecular structures and interactions. The crystal structure of related compounds has been determined, which aids in the understanding of molecular conformations and the design of new molecules with desired properties .
Drug Discovery
The structural features of this compound, such as the imidazopyridine moiety, are often found in pharmacologically active molecules. This makes it a valuable scaffold in drug discovery, particularly in the synthesis of compounds with potential therapeutic effects .
Biochemical Research
In biochemical research, this compound could be used as a synthetic intermediate to study various biochemical pathways. It may help in the synthesis of molecules that can interact with specific enzymes or receptors within the cell.
Antileishmanial and Antimalarial Evaluation
Compounds with similar structures have been evaluated for their antileishmanial and antimalarial activities. This suggests that the compound could also be tested for such activities, contributing to the fight against parasitic diseases .
Molecular Simulation Studies
Molecular simulation studies can be conducted with this compound to predict its interaction with biological targets. Such studies help in rational drug design by predicting the binding affinity and orientation of the compound within the target site .
Antibacterial Activity
The related compounds have shown promising antibacterial activity. Therefore, this compound could be synthesized and tested for its efficacy against bacterial strains, which could lead to the development of new antibacterial agents .
Pharmacokinetic Modulation
The piperazine ring, a feature in the structure of this compound, is known to positively modulate the pharmacokinetic properties of drugs. This compound could be used to study and improve the absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic molecules .
Neurodegenerative Disease Research
Given the structural similarity to compounds active in neurodegenerative disease research, this compound could be utilized in the development of treatments for conditions such as Parkinson’s and Alzheimer’s diseases .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN2O2.BrH/c1-25-18-11-5-15(6-12-18)20(24)14-22(17-9-7-16(21)8-10-17)19-4-2-3-13-23(19)20;/h5-12,24H,2-4,13-14H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZYHZBBUIOQBJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)Br)O.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B2361630.png)
![Ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2361632.png)
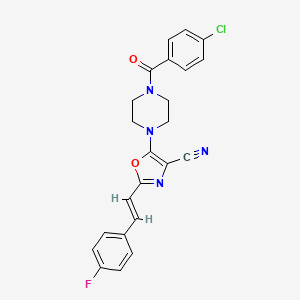
![Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2361634.png)
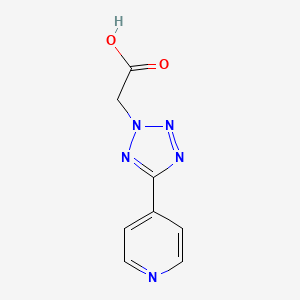
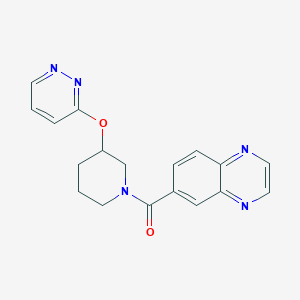
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2361638.png)
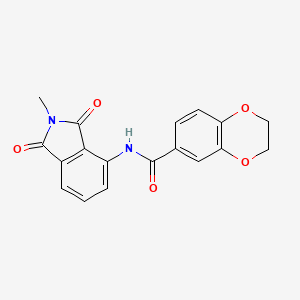
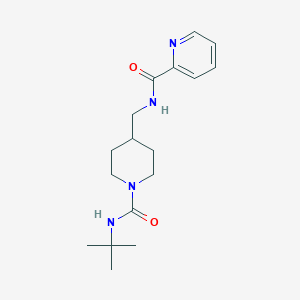
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2361643.png)

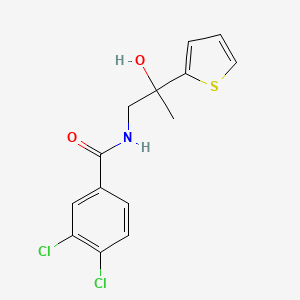
![{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2361648.png)
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2361649.png)